N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h1-5H,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUKJOBZESCKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Nitration of thiophene:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the carboxamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.
Reduction: Formation of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-aminothiophene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibits several biological activities:
Antimicrobial Properties:
Studies have shown that compounds containing furan and oxadiazole moieties possess significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Anticancer Activity:
Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.
Enzyme Inhibition:
The nitro group may facilitate redox reactions that could inhibit specific enzymes associated with disease processes. This property is being explored for therapeutic interventions in diseases like cancer and bacterial infections.
Material Science Applications
In addition to its biological applications, this compound has potential uses in materials science:
Organic Electronics:
The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its applicability in these technologies.
Polymer Chemistry:
Incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. Research is ongoing to assess its compatibility with various polymer systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Case Study 2: Anticancer Activity
In vitro experiments revealed that this compound significantly reduced the viability of human breast cancer cells (MCF7) by inducing apoptosis. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating cell death.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to structurally related molecules. Key analogs include:
Table 1: Structural Comparison of Nitrothiophene Carboxamide Derivatives
Key Findings :
The target compound’s oxadiazole-furan scaffold may favor antifungal activity, though this requires validation. The nitro group on thiophene enhances electron-withdrawing capacity, improving binding to microbial targets .
Substituent Effects :
- Furan vs. Methoxyphenyl : Replacing the methoxyphenyl group in with furan (as in the target compound) could alter solubility and bioavailability. Furan’s lower steric hindrance may improve membrane penetration .
- Sulfamoyl vs. Nitrothiophene : LMM11’s sulfamoyl-benzamide group confers antifungal activity, whereas nitrothiophene carboxamides (e.g., Compound 7) target bacterial pathways, highlighting functional group specificity .
Synthetic Accessibility :
- Thiazole derivatives (e.g., Compound 7) are synthesized via HATU-mediated coupling with 75–85% yields , while oxadiazole analogs require cyclization of thiosemicarbazides, a more complex process .
Notes on Comparative Analysis
- Structural Flexibility : The oxadiazole ring’s rigidity may limit conformational adaptability compared to thiazole derivatives, affecting target binding .
- Nitro Group Stability : The 5-nitrothiophene moiety is prone to reduction under anaerobic conditions, which could influence in vivo efficacy .
- Unresolved Questions : The exact mechanism of the target compound remains uncharacterized. Further studies should evaluate its activity against fungal biofilms and resistance profiles.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a furan ring, an oxadiazole moiety, and a nitro group, contributing to its reactivity and biological activity. The molecular formula is , with a molecular weight of 296.27 g/mol. Its structural complexity allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing furan and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 μg/mL |
| Compound B | S. aureus | 30 μg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
A study assessed the effects of the compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 μg/mL.
Table 2: Anticancer Activity Results
| Cell Line | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 10 | 65 |
| HepG2 | 20 | 45 |
| MCF-7 | 10 | 70 |
| MCF-7 | 20 | 50 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets such as enzymes involved in DNA replication or repair mechanisms. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that exert cytotoxic effects on cancer cells.
Q & A
Q. What are the key synthetic routes for synthesizing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers expect?
Q. What initial biological assays are recommended for evaluating therapeutic potential?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme inhibition :
- Lipoxygenase (LOX) assays to assess anti-inflammatory potential .
- α-Glucosidase inhibition for antidiabetic screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?
Q. What methodologies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
-
Systematic substitution :
Position Modification Impact Furan ring Replace with thiophene Alters electronic properties and solubility Nitro group Reduce to amine May improve metabolic stability -
In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial enzymes .
Q. What computational approaches predict target interactions and pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Analyze binding stability with proteins (e.g., 100 ns simulations in GROMACS) .
- ADMET prediction :
- Metabolic stability : CYP450 isoform interaction profiling (e.g., using SwissADME) .
- Blood-brain barrier permeability : LogP calculations (optimal range: 2–3.5) .
Q. How can researchers assess metabolic stability and reactive metabolite formation?
- In vitro assays :
- Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Identify metabolites using high-resolution MS/MS (e.g., oxidation at the thiophene nitro group) .
- Reactivity screening : Test for glutathione (GSH) adduct formation to detect electrophilic intermediates .
Data Contradiction Analysis
Q. How should conflicting results in enzyme inhibition studies be addressed?
- Re-evaluate assay conditions :
- Ensure consistent pH (e.g., 7.4 for LOX assays) and substrate concentration .
- Use positive controls (e.g., quercetin for LOX inhibition) .
- Cross-validate with orthogonal methods : Pair spectrophotometric assays with fluorometric or HPLC-based readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
